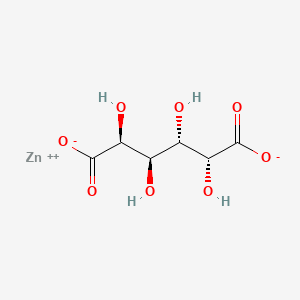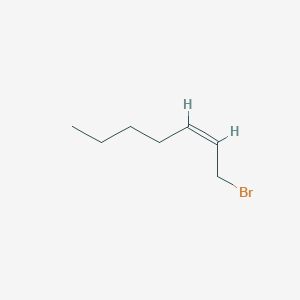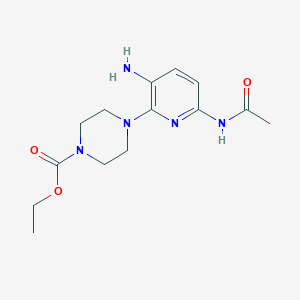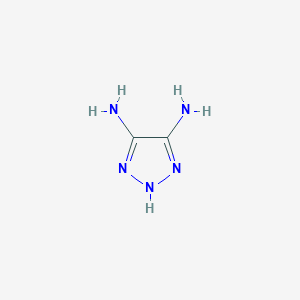![molecular formula C14H19Cl2N3O2S B13781982 N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline derivatives with sulfonamide groups under controlled conditions. The process may include steps such as:
Formation of Isoquinoline Derivative: Starting with a suitable isoquinoline precursor.
Sulfonamide Introduction: Reacting the isoquinoline derivative with sulfonamide reagents.
Piperidine Addition: Introducing the piperidine moiety to the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of sulfonamide groups.
Substitution: Nucleophilic substitution reactions at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted isoquinoline derivatives .
Scientific Research Applications
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial agent, particularly against drug-resistant strains of bacteria.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to an allosteric site on the GyrA subunit, preventing the enzyme from functioning properly. This mechanism is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Sulfonamides: Other members of this family include compounds like H-1337, which also exhibit antibacterial properties.
Fluoroquinolones: A class of antibiotics that target DNA gyrase but through a different mechanism.
Uniqueness
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide stands out due to its unique binding site and mode of action, which provides an alternative approach to overcoming bacterial resistance compared to traditional antibiotics .
Properties
Molecular Formula |
C14H19Cl2N3O2S |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-12-4-2-7-15-10-12)14-5-1-3-11-9-16-8-6-13(11)14;;/h1,3,5-6,8-9,12,15,17H,2,4,7,10H2;2*1H/t12-;;/m0../s1 |
InChI Key |
XWDKHNICCZBYLN-LTCKWSDVSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


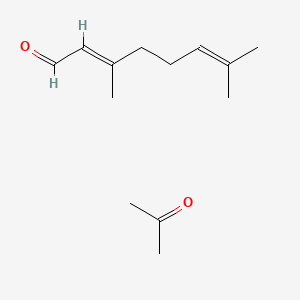
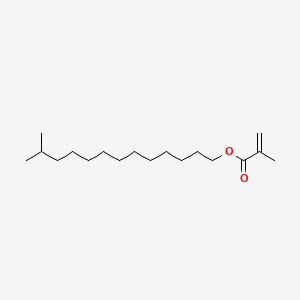
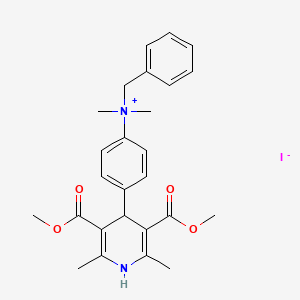
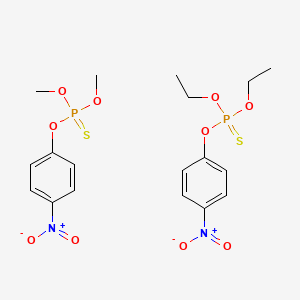
![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
iridium(III)](/img/structure/B13781928.png)
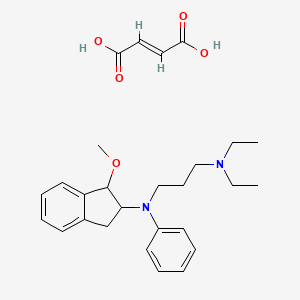
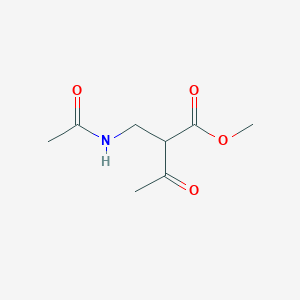
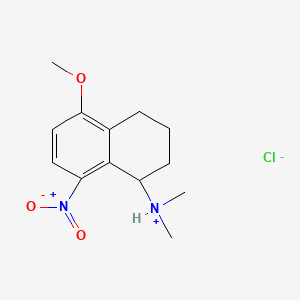
![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
